molecular formula C15H19N3O2S B13908964 4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid CAS No. 886498-90-4

4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid

Cat. No.: B13908964
CAS No.: 886498-90-4
M. Wt: 305.4 g/mol
InChI Key: MMFSDUDNIVGBDD-UHFFFAOYSA-N
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Description

4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzo-thieno-pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, HOBt

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is unique due to its specific combination of a benzo-thieno-pyrimidine core with a butyric acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

886498-90-4

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid

InChI

InChI=1S/C15H19N3O2S/c1-9-4-5-10-11(7-9)21-15-13(10)14(17-8-18-15)16-6-2-3-12(19)20/h8-9H,2-7H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

MMFSDUDNIVGBDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCC(=O)O

Origin of Product

United States

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